Ethyl 2-(2-acetyl-4-bromophenoxy)acetate CAS number and safety data sheet (SDS)
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate CAS number and safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate, a substituted phenoxyacetate with potential applications in medicinal chemistry and organic synthesis. As a specialized chemical intermediate, understanding its properties, synthesis, and safe handling is crucial for its effective use in research and development.
Chemical Identity and Properties
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate is a member of the phenoxyacetate class of compounds, which are characterized by a phenoxy group linked to an acetic acid ester. The presence of both a bromo and an acetyl substituent on the phenyl ring imparts specific reactivity and potential biological activity to the molecule.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 34849-50-8 | [Vibrant Pharma Inc.[1]] |
| Molecular Formula | C12H13BrO4 | [Vibrant Pharma Inc.[1]] |
| Molecular Weight | 301.14 g/mol | [Vibrant Pharma Inc.[1]] |
| Purity | Typically ≥97% | [Vibrant Pharma Inc.[1]] |
| Appearance | Not specified, likely a solid or oil | Inferred |
| Solubility | Soluble in common organic solvents | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Storage | Room temperature | [Vibrant Pharma Inc.[1]] |
Synthesis and Mechanism
The synthesis of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate can be logically approached through a two-step process, beginning with the preparation of the key intermediate, 2-acetyl-4-bromophenol, followed by a Williamson ether synthesis.
Step 1: Synthesis of 2-acetyl-4-bromophenol (Precursor)
The precursor, 2-acetyl-4-bromophenol, can be synthesized via the Fries rearrangement of 4-bromophenyl acetate. This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: Fries Rearrangement for 2-acetyl-4-bromophenol synthesis.
Step 2: Williamson Ether Synthesis
With the 2-acetyl-4-bromophenol in hand, the final product is synthesized via the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide)[2][3][4][5]. In this case, the phenolic proton of 2-acetyl-4-bromophenol is abstracted by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form the desired ether linkage.
Caption: Williamson Ether Synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Note: The following protocol is a generalized procedure based on the Williamson ether synthesis and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetyl-4-bromophenol (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile.
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Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base will deprotonate the phenol to form the corresponding phenoxide.
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Alkylation: To the stirring mixture, add ethyl bromoacetate (1.1 eq) dropwise.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by column chromatography on silica gel.
Applications in Drug Development
While specific applications for Ethyl 2-(2-acetyl-4-bromophenoxy)acetate are not extensively documented in publicly available literature, the broader class of phenoxyacetic acid and phenoxyacetamide derivatives are of significant interest in medicinal chemistry. These scaffolds are present in a variety of compounds with diverse biological activities, including:
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Anti-inflammatory and Analgesic Agents: The phenoxyacetic acid moiety is a key structural feature in some non-steroidal anti-inflammatory drugs (NSAIDs).
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Anticancer Agents: Certain phenoxy derivatives have been investigated for their cytotoxic and anti-proliferative effects against various cancer cell lines[6][7].
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Antimicrobial and Antifungal Agents: The phenoxy scaffold has been incorporated into molecules with antibacterial and antifungal properties.
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Hypolipidemic Agents: Some phenoxy acetic acid derivatives have shown potential in lowering lipid levels[8].
Given this precedent, Ethyl 2-(2-acetyl-4-bromophenoxy)acetate serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The bromo and acetyl groups offer sites for further chemical modification, allowing for the generation of libraries of compounds for biological screening.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-(2-acetyl-4-bromophenoxy)acetate (CAS 34849-50-8) was not available at the time of this writing. The following information is inferred from the GHS classifications of a structurally related compound, Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0), and should be used as a preliminary guide only. A substance-specific risk assessment should always be conducted before handling.
Table 2: Inferred Hazard Profile
| Hazard | GHS Classification (for Ethyl 2-(4-bromophenyl)acetate) | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[9] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] |
Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
First Aid Measures
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If Swallowed: Rinse mouth. Call a poison control center or doctor immediately.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.
Spectral Data (Predicted)
No experimental spectral data for Ethyl 2-(2-acetyl-4-bromophenoxy)acetate is currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:
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¹H NMR:
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A triplet and a quartet in the upfield region corresponding to the ethyl ester group.
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A singlet for the methylene protons of the acetate group.
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A singlet for the methyl protons of the acetyl group.
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Signals in the aromatic region corresponding to the protons on the substituted benzene ring.
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-
¹³C NMR:
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Signals corresponding to the carbons of the ethyl ester and acetyl groups.
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A signal for the methylene carbon of the acetate group.
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Multiple signals in the aromatic region for the substituted benzene ring carbons.
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A signal for the carbonyl carbon of the ester and the acetyl group.
-
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IR Spectroscopy:
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A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretch of the ester.
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Another strong absorption band around 1680 cm⁻¹ for the C=O stretch of the ketone.
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C-O stretching bands for the ether and ester groups.
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Aromatic C-H and C=C stretching bands.
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-
Mass Spectrometry:
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The molecular ion peak (M+) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
-
Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the ether bond.
-
References
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PrepChem.com. Synthesis of 2-allyl-4-bromophenol. Available from: [Link]
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Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Available from: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
-
PubChem. Ethyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Available from: [Link]
- Mokale, S. N., et al. (2014). Synthesis and in-vivo hypolipidemic activity of some novel substituted phenyl isoxazol phenoxy acetic acid derivative. Bioorganic & Medicinal Chemistry Letters, 24(9).
-
Williamson Ether Synthesis. Available from: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available from: [Link]
- Priyanka, et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Available from: [Link]
- Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- Gul, H. I., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. PMC.
- Mounier, L., Barth, M., & Boubia, B.
-
SpectraBase. Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-tert-butylphenyl)-3-thiophenecarboxylate. Available from: [Link]
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PubChem. Ethyl 2-(4-bromophenyl)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]
- El-Sayed, M. A. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
- Kumar, S., et al. (2018). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
- Benchchem. Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
-
Cheméo. Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0). Available from: [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
